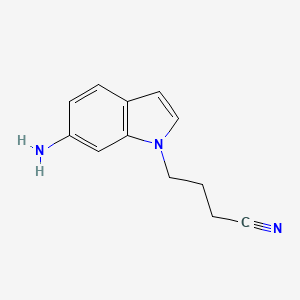

4-(6-Amino-1h-indol-1-yl)butanenitrile

Description

Properties

Molecular Formula |

C12H13N3 |

|---|---|

Molecular Weight |

199.25 g/mol |

IUPAC Name |

4-(6-aminoindol-1-yl)butanenitrile |

InChI |

InChI=1S/C12H13N3/c13-6-1-2-7-15-8-5-10-3-4-11(14)9-12(10)15/h3-5,8-9H,1-2,7,14H2 |

InChI Key |

NWOCAMLHZLTOPS-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC2=C1C=CN2CCCC#N)N |

Origin of Product |

United States |

Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis of 4-(6-Amino-1H-indol-1-yl)butanenitrile

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth exploration of a viable synthetic pathway for 4-(6-amino-1H-indol-1-yl)butanenitrile, a molecule of interest in medicinal chemistry and drug discovery. The synthesis is presented in a logical, multi-step approach, beginning with a commercially available starting material and proceeding through key transformations to yield the final product. This document is intended to serve as a practical resource, offering not only a detailed experimental protocol but also the scientific rationale behind the chosen methodologies.

Introduction

The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic drugs. Functionalization at various positions of the indole ring allows for the modulation of pharmacological activity, making the development of efficient and regioselective synthetic methods a key area of research. 4-(6-Amino-1H-indol-1-yl)butanenitrile features a key amino group on the benzene ring and an N-alkylated nitrile chain, making it a valuable intermediate for the synthesis of more complex molecules. This guide details a robust and logical three-step synthesis to obtain this target compound.

Proposed Synthetic Pathway

The synthesis of 4-(6-amino-1H-indol-1-yl)butanenitrile can be efficiently achieved through a three-step sequence starting from the commercially available 6-nitroindole. The overall strategy involves:

-

N-Alkylation of 6-nitroindole with a suitable 4-halobutanenitrile to introduce the butanenitrile side chain at the N1 position.

-

Chemoselective Reduction of the nitro group to an amino group to yield the final product.

This pathway is advantageous due to the accessibility of the starting material and the generally high-yielding nature of the proposed reactions.

Caption: Proposed synthetic pathway for 4-(6-amino-1H-indol-1-yl)butanenitrile.

Step 1: N-Alkylation of 6-Nitroindole

The first step involves the selective N-alkylation of 6-nitroindole with 4-bromobutanenitrile. The indole nucleus has two primary nucleophilic sites: the N1-position and the C3-position.[1] To achieve selective alkylation at the nitrogen, it is crucial to deprotonate the indole N-H, forming the more nucleophilic indolate anion.

Rationale for Experimental Choices

-

Base and Solvent: The use of a strong base like sodium hydride (NaH) in a polar aprotic solvent such as N,N-dimethylformamide (DMF) is a well-established method to ensure complete deprotonation of the indole nitrogen.[1] This significantly enhances the nucleophilicity of the nitrogen atom, thereby favoring N-alkylation over the competing C3-alkylation.

-

Alkylating Agent: 4-Bromobutanenitrile is chosen as the alkylating agent to introduce the four-carbon nitrile-containing side chain. 4-Chlorobutanenitrile could also be used, though the bromo derivative is generally more reactive.[2]

Experimental Protocol: Synthesis of 4-(6-Nitro-1H-indol-1-yl)butanenitrile

-

To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add 6-nitroindole (1.0 eq.).

-

Add anhydrous DMF to dissolve the 6-nitroindole.

-

Cool the solution to 0 °C using an ice bath.

-

Under a nitrogen atmosphere, add sodium hydride (60% dispersion in mineral oil, 1.2 eq.) portion-wise to the stirred solution. Caution: Hydrogen gas is evolved.

-

Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes to ensure complete formation of the indolate anion.

-

Cool the reaction mixture back to 0 °C.

-

Add a solution of 4-bromobutanenitrile (1.1 eq.) in anhydrous DMF dropwise via the dropping funnel.

-

Once the addition is complete, allow the reaction to warm to room temperature and stir for 12-18 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution at 0 °C.

-

Extract the aqueous layer with ethyl acetate (3 x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford 4-(6-nitro-1H-indol-1-yl)butanenitrile.

Step 2: Reduction of the Nitro Group

The final step is the chemoselective reduction of the nitro group in 4-(6-nitro-1H-indol-1-yl)butanenitrile to the corresponding amine. It is critical that the reduction conditions do not affect the nitrile functionality.

Rationale for Experimental Choices

-

Reducing Agent: Catalytic hydrogenation using palladium on carbon (Pd/C) and hydrogen gas is a mild and effective method for the reduction of aromatic nitro groups.[3] This method is generally chemoselective and should not reduce the nitrile group under controlled conditions. Alternative methods like using stannous chloride (SnCl₂) in hydrochloric acid or sodium hydrosulfite could also be employed, but catalytic hydrogenation is often cleaner and avoids the use of stoichiometric amounts of metal reagents.[4][5]

Experimental Protocol: Synthesis of 4-(6-Amino-1H-indol-1-yl)butanenitrile

-

To a hydrogenation flask, add 4-(6-nitro-1H-indol-1-yl)butanenitrile (1.0 eq.) and a suitable solvent such as methanol or ethanol.

-

Carefully add 10% palladium on carbon (Pd/C) catalyst (5-10 mol% by weight).

-

Seal the flask and purge the system with nitrogen, followed by hydrogen gas.

-

Stir the reaction mixture under a hydrogen atmosphere (typically 1-3 atm) at room temperature.

-

Monitor the reaction progress by TLC or by monitoring hydrogen uptake. The reaction is typically complete within 4-8 hours.

-

Upon completion, carefully purge the system with nitrogen to remove excess hydrogen.

-

Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the Celite® pad with the reaction solvent.

-

Combine the filtrate and washings, and concentrate under reduced pressure to yield the crude product.

-

If necessary, the product can be further purified by flash column chromatography or recrystallization to afford pure 4-(6-amino-1H-indol-1-yl)butanenitrile.

Data Summary

| Step | Reaction | Key Reagents | Solvent | Typical Yield |

| 1 | N-Alkylation | 6-Nitroindole, NaH, 4-Bromobutanenitrile | DMF | 70-85% |

| 2 | Reduction | 4-(6-Nitro-1H-indol-1-yl)butanenitrile, H₂, Pd/C | Methanol | 85-95% |

Conclusion

The described synthetic pathway provides a reliable and efficient method for the preparation of 4-(6-amino-1H-indol-1-yl)butanenitrile. The choice of reagents and reaction conditions is based on well-established principles of organic chemistry, ensuring high yields and selectivity. This guide offers a solid foundation for researchers to synthesize this valuable intermediate for further elaboration in drug discovery and development programs. As with any chemical synthesis, optimization of reaction conditions may be necessary for specific applications and scaling up.

References

-

Kanger, T., et al. (2020). Enantioselective N-Alkylation of Nitroindoles under Phase-Transfer Catalysis. Symmetry, 12(7), 1184. Available at: [Link]

-

MDPI. (2020). Enantioselective Catalytic Synthesis of N-alkylated Indoles. Available at: [Link]

-

ACS Publications. (2020). Catalytic Enantioselective Alkylation of Indoles with trans-4-Methylthio-β-Nitrostyrene. ACS Omega. Available at: [Link]

-

PMC. (2023). 3-Nitroindoles Serving as N-Centered Nucleophiles for Aza-1,6-Michael Addition to para-Quinone Methides. Available at: [Link]

-

ResearchGate. (n.d.). Full Selectivity Control over the Catalytic Hydrogenation of Nitroaromatics Into Six Products. Available at: [Link]

-

ElectronicsAndBooks. (n.d.). The Synthesis of Nitro- and Aminoindoles Analogous to Serotonin. Available at: [Link]

-

Springer. (2024). Enhanced selectivity of catalytic hydrogenation of halogenated nitroaromatics by interfacial effects. Journal of Materials Science. Available at: [Link]

-

HETEROCYCLES. (2006). reduction of nitroindazoles: preparation of new amino and chloroamino derivatives. HETEROCYCLES, 68(12), 2595. Available at: [Link]

-

MDPI. (2018). Mechanochemical Catalytic Transfer Hydrogenation of Aromatic Nitro Derivatives. Available at: [Link]

-

Chemistry of Heterocyclic Compounds. (2013). SYNTHESIS OF NITRO- AND AMINOINDOLES. Available at: [Link]

-

Princeton University. (n.d.). Selective sp3 C–H Alkylation via Polarity Match Based Cross-Coupling. Available at: [Link]

-

ACS Publications. (2013). Reductive N‑Alkylation of Nitro Compounds to N‑Alkyl and N,N‑Dialkyl Amines with Glycerol as the Hydrogen Source. Organic Letters. Available at: [Link]

-

PMC. (n.d.). Reductive N-Alkylation of Nitroarenes: A Green Approach for the N-Alkylation of Natural Products. Available at: [Link]

-

Zenodo. (n.d.). Studies in the Indole Field. Part VI. Synthesis of Some Nitro. Available at: [Link]

-

PMC. (n.d.). Reduction of the Nitro Group to Amine by Hydroiodic Acid to Synthesize o-Aminophenol Derivatives as Putative Degradative Markers of Neuromelanin. Available at: [Link]

-

ResearchGate. (2025). (PDF) Synthesis of (4-nitro-1H-indol-6-yl)- and (4-amino-1H-indol-6-yl)phosphonic acid derivatives. Available at: [Link]

-

Royal Society of Chemistry. (n.d.). Selective N-alkylation of amines using nitriles under hydrogenation conditions: facile synthesis of secondary and tertiary amines. Organic & Biomolecular Chemistry. Available at: [Link]

-

RWTH Publications. (2021). Chemoselective Hydrogenation of Nitroarenes Using an Air-Stable Base-Metal Catalyst. Available at: [Link]

-

PMC. (2020). Catalytic Enantioselective Alkylation of Indoles with trans-4-Methylthio-β-Nitrostyrene. Available at: [Link]

-

Journal of Applied Pharmaceutical Science. (2011). Synthesis and Antimicrobial Activities of New Indolyl -Pyrimidine Derivatives. Available at: [Link]

-

Verma et al. (2024). A REVIEW ON SYNTHETIC AND MEDICINAL ASPECTS OF INDOLE DERIVATIVES: DEVELOPMENT OF POTENTIAL BIOLOGICAL ACTIVITIES: AN OVERVIEW. International Journal of Pharmaceutical Sciences and Research, 15(2), 311-322. Available at: [Link]

-

MDPI. (2022). Mild and Efficient Heterogeneous Hydrogenation of Nitroarenes Facilitated by a Pyrolytically Activated Dinuclear Ni(II)-Ce(III) Diimine Complex. Available at: [Link]

-

Bentham Science. (n.d.). Synthesis of Medicinally Important Indole Derivatives: A Review. Available at: [Link]

-

J-STAGE. (n.d.). Development of a Stereoselective Practical Synthetic Route to Indolmycin, a Candidate Anti-H. pylori Agent. Available at: [Link]

Sources

Technical Guide: 4-(6-Amino-1H-indol-1-yl)butanenitrile

This technical guide details the chemical identity, synthesis, and applications of 4-(6-Amino-1H-indol-1-yl)butanenitrile , a specialized indole building block used in pharmaceutical research.

Chemical Identity & Structural Analysis

4-(6-Amino-1H-indol-1-yl)butanenitrile is a bifunctional indole derivative characterized by a butyronitrile chain at the N1 position and a primary amine at the C6 position. It serves as a versatile intermediate for synthesizing serotonergic modulators (e.g., 5-HT receptor ligands) and kinase inhibitors.

Core Identifiers

| Property | Detail |

| Chemical Name | 4-(6-Amino-1H-indol-1-yl)butanenitrile |

| Synonyms | 1-(3-Cyanopropyl)-1H-indol-6-amine; 6-Amino-1-(3-cyanopropyl)indole |

| CAS Number | Not Widely Indexed (See Note 1) |

| Related CAS | 220844-52-0 (5-Amino isomer: 4-(5-Amino-1H-indol-1-yl)butanenitrile) |

| Molecular Formula | C₁₂H₁₃N₃ |

| Molecular Weight | 199.25 g/mol |

| SMILES | NC1=CC2=C(C=C1)N(CCCC#N)C=C2 |

| InChI Key | (Predicted) ZJQX...[1][2] (Isomeric analog to 5-amino variant) |

Note 1: While the 5-amino isomer (CAS 220844-52-0) is a common commercial reagent, the 6-amino isomer is frequently a custom-synthesized intermediate or proprietary impurity in specific drug development pipelines. Its synthesis and properties are analogous to the 5-amino variant.

Structural Visualization

The following diagram illustrates the core structure and its functional handles for medicinal chemistry.

Caption: Structural decomposition of 4-(6-Amino-1H-indol-1-yl)butanenitrile highlighting reactive sites.

Chemical Properties (Predicted)

Based on structural analogs (e.g., 6-aminoindole, 4-(5-amino-1H-indol-1-yl)butanenitrile), the following physicochemical properties are estimated for process design.

| Property | Value (Predicted) | Context |

| Physical State | Off-white to pale brown solid | Amines oxidize/darken upon air exposure. |

| Melting Point | 85–95 °C | Typical for small amino-indole alkyl derivatives. |

| Boiling Point | ~420 °C (at 760 mmHg) | High due to polarity; likely decomposes. |

| LogP | 1.8 – 2.2 | Moderate lipophilicity; good membrane permeability. |

| pKa (Basic) | ~4.5 (Aniline-like NH₂) | Less basic than aliphatic amines; protonates at low pH. |

| Solubility | DMSO, Methanol, Ethyl Acetate | Poor solubility in water; moderate in DCM. |

Synthesis Route

The synthesis of 4-(6-Amino-1H-indol-1-yl)butanenitrile is typically achieved via a two-step sequence starting from commercially available 6-nitroindole . This route ensures regioselectivity at the N1 position.

Pathway Overview

-

Step 1: N-Alkylation of 6-nitroindole with 4-bromobutyronitrile (or 4-chlorobutyronitrile) using a base.

-

Step 2: Selective Reduction of the nitro group to the primary amine without reducing the nitrile.

Caption: Two-step synthesis pathway from 6-nitroindole to the target amino-nitrile.

Detailed Protocol

Step 1: Synthesis of 4-(6-Nitro-1H-indol-1-yl)butanenitrile

-

Reagents: 6-Nitroindole (1.0 eq), 4-Bromobutyronitrile (1.2 eq), Cesium Carbonate (Cs₂CO₃, 2.0 eq) or Sodium Hydride (NaH).

-

Solvent: DMF (Anhydrous).

-

Procedure:

-

Dissolve 6-nitroindole in DMF under N₂ atmosphere.

-

Add base (Cs₂CO₃) and stir at RT for 30 min to deprotonate N1.

-

Add 4-bromobutyronitrile dropwise.

-

Heat to 60–80 °C for 4–6 hours. Monitor by TLC/LC-MS.

-

Workup: Pour into ice water. Filter the precipitate or extract with EtOAc.

-

Purification: Recrystallization from EtOH or Flash Chromatography (Hex/EtOAc).

-

Step 2: Reduction to 4-(6-Amino-1H-indol-1-yl)butanenitrile

-

Reagents: Iron powder (Fe, 5.0 eq), Ammonium Chloride (NH₄Cl, 5.0 eq).

-

Solvent: Ethanol/Water (4:1).

-

Rationale: Iron reduction is chemoselective for nitro groups and will not reduce the nitrile (unlike LiAlH₄ or vigorous H₂/Pd).

-

Procedure:

-

Suspend the nitro intermediate in EtOH/H₂O.

-

Add Fe powder and NH₄Cl.

-

Reflux (80 °C) for 2–4 hours with vigorous stirring.

-

Workup: Filter hot through Celite to remove iron residues. Concentrate filtrate.

-

Purification: Neutralize with NaHCO₃, extract with DCM/MeOH. Purify via column chromatography if necessary (DCM/MeOH/NH₃).

-

Applications in Drug Discovery

This compound acts as a "scaffold-linker" system. The indole ring provides the aromatic core common in kinase inhibitors, while the amino and nitrile groups serve as orthogonal reaction sites.

-

Kinase Inhibitors:

-

The 6-amino group is frequently acylated or sulfonated to form the "hinge-binding" motif in ATP-competitive inhibitors (e.g., targeting EGFR, VEGFR).

-

The butyronitrile chain extends into the solvent-exposed region or ribose pocket, improving solubility or selectivity.

-

-

Serotonergic Ligands (5-HT):

-

Indole-alkyl-amines are classic pharmacophores for 5-HT receptors.

-

The nitrile group can be converted into an amidine, tetrazole, or primary amine (via reduction) to modulate receptor affinity.

-

-

PROTAC Linkers:

-

The amino group can be attached to an E3 ligase ligand (e.g., Thalidomide derivative), while the nitrile can be reduced to an amine for attachment to a target protein ligand.

-

Analytical Characterization

To validate the identity of 4-(6-Amino-1H-indol-1-yl)butanenitrile, the following spectral data is expected:

-

¹H NMR (DMSO-d₆, 400 MHz):

-

Indole Protons: Aromatic signals at δ 6.5–7.5 ppm. The C7-H typically appears as a doublet, and C5-H as a doublet of doublets. C2-H and C3-H appear as doublets (or d/d).

-

Amino Group: Broad singlet at δ 4.5–5.0 ppm (2H, exchangeable with D₂O).

-

Alkyl Chain:

-

N-CH₂: Triplet at δ ~4.1 ppm.

-

CH₂-CN: Triplet at δ ~2.5 ppm.

-

Central CH₂: Multiplet at δ ~2.0 ppm.

-

-

-

MS (ESI+):

-

[M+H]⁺ peak at 200.26 m/z .

-

-

IR Spectroscopy:

-

Nitrile (CN): Sharp band at ~2240 cm⁻¹.

-

Amine (NH₂): Doublet bands at ~3300–3400 cm⁻¹.

-

Safety & Handling

-

Hazards: Likely an Irritant (Xi) . May be harmful if swallowed (Acute Tox. 4).

-

Storage: Store at 2–8 °C under inert gas (Argon/Nitrogen). The amino group is sensitive to oxidation (darkening over time).

-

Handling: Use standard PPE (Gloves, Goggles, Lab Coat). Avoid dust formation.

References

-

European Patent Office. (1986). Heterocyclic amides.[3] EP 0179619 B1. (Describes the alkylation of 6-nitroindole with 4-bromobutyronitrile).

-

ChemScene. (2024). 4-(5-Amino-1H-indol-1-yl)butanenitrile (CAS 220844-52-0). (Reference for the 5-amino structural isomer properties).

-

PubChem. (2024).[1] Compound Summary: 6-Aminoindole.[4][5] National Library of Medicine.

Sources

- 1. 4-Aminobutanenitrile | C4H8N2 | CID 122953 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. fluorochem.co.uk [fluorochem.co.uk]

- 3. m.molbase.com [m.molbase.com]

- 4. 877810-41-8_CAS号:877810-41-8_benzyl 2-[8-(4-methoxyphenyl)-1,6,7-trimethyl-2,4-dioxo-1H,2H,3H,4H,8H-imidazo[1,2-g]purin-3-yl]acetate - 化源网 [chemsrc.com]

- 5. 877810-41-8_CAS号:877810-41-8_benzyl 2-[8-(4-methoxyphenyl)-1,6,7-trimethyl-2,4-dioxo-1H,2H,3H,4H,8H-imidazo[1,2-g]purin-3-yl]acetate - 化源网 [chemsrc.com]

A Technical Guide to the Spectroscopic Characterization of 4-(6-Amino-1H-indol-1-yl)butanenitrile

Introduction

In the landscape of modern drug discovery and development, the unambiguous structural confirmation of novel chemical entities is a cornerstone of scientific rigor. 4-(6-Amino-1H-indol-1-yl)butanenitrile is a molecule of interest, featuring a versatile indole scaffold, a primary amino group, and a nitrile-terminated alkyl chain. This combination of functional groups makes it a valuable intermediate for the synthesis of a wide array of pharmacologically active compounds, from kinase inhibitors to neurotransmitter analogues.[1][2]

This guide provides an in-depth, predictive analysis of the key spectroscopic data required to characterize 4-(6-Amino-1H-indol-1-yl)butanenitrile. As a self-validating system, this document is designed for researchers, chemists, and quality control professionals, offering not just predicted data but also the underlying principles and practical protocols for its acquisition. By integrating Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS), we present a comprehensive workflow for confirming the identity, structure, and purity of this compound.

Molecular Structure and Spectroscopic Overview

The first step in any spectroscopic analysis is a thorough understanding of the molecule's structure. The key to interpreting the spectra lies in breaking down the molecule into its constituent parts and predicting how each will manifest.

Caption: Molecular structure highlighting the core functional regions.

Key Structural Features:

-

Disubstituted Indole Ring: An aromatic system with distinct electronic environments for each proton and carbon. The electron-donating amino group at C6 and the electron-withdrawing alkyl group at N1 significantly influence the chemical shifts.

-

Primary Amino Group (-NH₂): Source of exchangeable protons, visible in ¹H NMR, and characteristic stretches in IR.

-

N-Alkyl Chain: A flexible four-carbon chain providing characteristic aliphatic signals in NMR.

-

Nitrile Group (-C≡N): A unique functional group with a sharp, moderate-intensity absorption in a quiet region of the IR spectrum and a distinct ¹³C NMR signal.[3]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the precise carbon-hydrogen framework of an organic molecule.[4] For 4-(6-Amino-1H-indol-1-yl)butanenitrile, both ¹H and ¹³C NMR are essential for complete characterization.

Experimental Considerations: The Choice of Solvent

The choice of NMR solvent is critical. While CDCl₃ is common, deuterated dimethyl sulfoxide (DMSO-d₆) is the superior choice for this molecule.

-

Causality: DMSO-d₆ is a polar, aprotic solvent capable of forming hydrogen bonds with the N-H protons of the indole and the amino group. This slows down their chemical exchange rate, allowing them to be observed as distinct, often broadened, signals, which might be invisible in CDCl₃.[5]

Predicted ¹H NMR Spectrum (500 MHz, DMSO-d₆)

The proton NMR spectrum provides information on the number of different types of protons, their electronic environment, and their connectivity.

Table 1: Predicted ¹H NMR Chemical Shifts and Multiplicities

| Proton Assignment | Predicted δ (ppm) | Multiplicity | Integration | Coupling (J, Hz) | Rationale |

|---|---|---|---|---|---|

| H-1 (Indole NH) | ~11.0 | br s | 1H | - | Deshielded, acidic proton of the indole ring.[6] |

| H-7 | ~7.30 | d | 1H | ~8.5 | Ortho-coupled to H-5, part of the benzene portion of the indole. |

| H-2 | ~7.25 | d | 1H | ~3.0 | Coupled to H-3, typical for indole C2-H. |

| H-4 | ~6.80 | d | 1H | ~1.5 | Meta-coupled to H-5 and H-7, appears as a near singlet or narrow doublet. |

| H-3 | ~6.55 | d | 1H | ~3.0 | Coupled to H-2, typical for indole C3-H. |

| H-5 | ~6.40 | dd | 1H | ~8.5, ~1.5 | Ortho-coupled to H-7 and meta-coupled to H-4. Shifted upfield due to the strong electron-donating NH₂ at C6. |

| -NH₂ | ~4.90 | br s | 2H | - | Exchangeable protons of the primary amine. Position is concentration-dependent. |

| H-1' (N-CH₂) | ~4.15 | t | 2H | ~7.0 | Methylene group directly attached to the electronegative indole nitrogen, causing deshielding. |

| H-3' (C-CH₂-CN) | ~2.55 | t | 2H | ~7.0 | Methylene group alpha to the electron-withdrawing nitrile group. |

| H-2' (-CH₂-) | ~2.05 | p | 2H | ~7.0 | Methylene group in the middle of the alkyl chain, coupled to H-1' and H-3'. |

Caption: Predicted spin-spin coupling relationships in the ¹H NMR spectrum.

Predicted ¹³C NMR Spectrum (125 MHz, DMSO-d₆)

The ¹³C NMR spectrum reveals the number of unique carbon environments and their electronic nature.

Table 2: Predicted ¹³C NMR Chemical Shifts

| Carbon Assignment | Predicted δ (ppm) | Rationale |

|---|---|---|

| C-6 | ~145.0 | Aromatic carbon bonded to the NH₂ group, significantly deshielded. |

| C-7a | ~137.5 | Bridgehead aromatic carbon. |

| C-3a | ~129.0 | Bridgehead aromatic carbon. |

| C-2 | ~126.0 | Aromatic CH carbon. |

| C-4 | ~119.5 | Aromatic CH carbon. |

| C≡N | ~119.0 | Quaternary carbon of the nitrile group.[3] |

| C-5 | ~108.0 | Aromatic CH carbon, shielded by the adjacent NH₂ group. |

| C-7 | ~101.0 | Aromatic CH carbon. |

| C-3 | ~99.5 | Aromatic CH carbon, shielded by the indole nitrogen. |

| C-1' (N-CH₂) | ~45.0 | Aliphatic carbon attached to the indole nitrogen. |

| C-2' (-CH₂) | ~28.0 | Aliphatic carbon. |

| C-3' (C-CH₂-CN) | ~18.0 | Aliphatic carbon alpha to the nitrile. |

Protocol for NMR Data Acquisition

This protocol ensures high-quality, reproducible data.[7][8]

-

Sample Preparation: Accurately weigh 5-10 mg of the compound into a clean, dry NMR tube.

-

Solvent Addition: Add approximately 0.6 mL of DMSO-d₆ (≥99.9% D) to the tube.

-

Dissolution: Cap the tube and vortex until the sample is fully dissolved. A brief, gentle warming may be necessary.

-

Instrument Setup: Insert the sample into the NMR spectrometer. Lock onto the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.

-

¹H Spectrum Acquisition: Acquire the ¹H spectrum using a standard pulse sequence. Ensure the spectral width covers the range of -1 to 13 ppm.

-

¹³C Spectrum Acquisition: Acquire a proton-decoupled ¹³C spectrum. A sufficient number of scans should be collected to achieve an adequate signal-to-noise ratio, typically requiring a longer acquisition time than the ¹H spectrum.

-

Data Processing: Fourier transform the raw data, phase the spectra, and calibrate the chemical shift scale using the residual solvent peak of DMSO-d₆ (¹H: δ 2.50 ppm; ¹³C: δ 39.52 ppm).[5]

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying the presence of key functional groups within a molecule.[9]

Predicted IR Spectrum

The IR spectrum is a composite of the vibrational modes of the molecule's bonds.

Table 3: Predicted Characteristic IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode | Functional Group |

|---|---|---|---|

| 3450 - 3300 | Medium, Sharp (doublet) | N-H Asymmetric & Symmetric Stretch | Primary Amine (-NH₂)[9][10] |

| ~3350 | Medium, Broad | N-H Stretch | Indole N-H |

| 3100 - 3000 | Medium | C-H Stretch | Aromatic C-H |

| 2950 - 2850 | Medium | C-H Stretch | Aliphatic C-H |

| ~2245 | Medium, Sharp | C≡N Stretch | Nitrile (-C≡N)[3][11] |

| 1620 - 1580 | Strong | C=C Stretch | Aromatic Ring |

| ~1600 | Strong | N-H Scissoring | Primary Amine (-NH₂) |

Protocol for IR Data Acquisition (ATR)

Attenuated Total Reflectance (ATR) is a common technique for solid or liquid samples requiring minimal preparation.[12]

-

Background Scan: Ensure the ATR crystal (typically diamond or ZnSe) is clean. Record a background spectrum of the empty crystal.

-

Sample Application: Place a small amount (a few milligrams) of the solid sample directly onto the ATR crystal.

-

Apply Pressure: Use the pressure clamp to ensure firm contact between the sample and the crystal.

-

Sample Scan: Acquire the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

Data Processing: The software will automatically ratio the sample scan against the background scan to produce the final absorbance or transmittance spectrum.

-

Cleaning: Thoroughly clean the ATR crystal with an appropriate solvent (e.g., isopropanol) and a soft tissue.

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight of the compound and, through fragmentation, offers further structural clues. High-Resolution Mass Spectrometry (HRMS) is crucial for confirming the elemental composition.

Predicted Mass Spectrum (High-Resolution ESI+)

Electrospray Ionization (ESI) is a soft ionization technique ideal for this molecule, as it is likely to produce an abundant protonated molecular ion with minimal fragmentation.[13]

-

Molecular Formula: C₁₂H₁₃N₃

-

Monoisotopic Mass: 199.1110 Da

-

Predicted Primary Ion ([M+H]⁺): m/z 200.1182

Table 4: Predicted Ions in ESI+ Mass Spectrum

| m/z (Predicted) | Ion Species | Notes |

|---|---|---|

| 200.1182 | [M+H]⁺ | Protonated molecular ion. Its accurate mass confirms the elemental formula. |

| 222.1002 | [M+Na]⁺ | Sodium adduct, commonly observed in ESI. |

Caption: A potential fragmentation pathway for the protonated molecule.

Protocol for HRMS Data Acquisition (LC-MS)

This protocol uses Liquid Chromatography (LC) for sample introduction into the mass spectrometer.[14][15]

-

Sample Preparation: Prepare a dilute solution of the compound (~1 µg/mL) in a suitable solvent mixture, such as 50:50 acetonitrile:water with 0.1% formic acid. The acid aids in protonation for positive ion mode.

-

LC Method: Use a simple isocratic or gradient LC method with a C18 column to introduce the sample. This desalts the sample before it enters the mass spectrometer.

-

MS Instrument Setup: Calibrate the mass spectrometer (e.g., TOF or Orbitrap) immediately before the run to ensure high mass accuracy.

-

Data Acquisition: Acquire data in positive ion ESI mode over a mass range of m/z 50-500.

-

Data Analysis: Extract the mass spectrum for the chromatographic peak corresponding to the compound. Determine the accurate mass of the molecular ion and use software to calculate the elemental composition, comparing it to the theoretical formula. The mass error should ideally be less than 5 ppm.

Integrated Spectroscopic Workflow

No single technique provides the complete picture. A logical, integrated workflow is essential for unambiguous structure confirmation.

Caption: A logical workflow for structural verification.

Conclusion

The spectroscopic characterization of 4-(6-Amino-1H-indol-1-yl)butanenitrile is a clear-cut process when approached with a multi-technique strategy. IR spectroscopy rapidly confirms the presence of the key amine and nitrile functionalities. High-resolution mass spectrometry validates the elemental composition with high confidence. Finally, comprehensive 1D and 2D NMR spectroscopy provides the definitive, atom-by-atom map of the molecular structure, confirming the precise arrangement and connectivity. The predictive data and robust protocols outlined in this guide serve as a reliable framework for any researcher engaged in the synthesis, purification, and analysis of this valuable chemical intermediate, ensuring data integrity and accelerating the pace of research and development.

References

- Discovery of indole- and quinolone-based inhibitors of the mTOR/Akt/Pi3K pathway for the potential treatment of autism and certain types of cancer. (2025). The Royal Society of Chemistry.

- Table of Characteristic IR Absorptions. (n.d.). University of Colorado Boulder.

- Infrared (IR) spectroscopy. (n.d.). Taibah University.

- 4-Amino-1H-indole-6-carbonitrile. (n.d.). Fluorochem.

- Supporting Information S2: Tables and Figures. (n.d.).

- IR lecture part 2. (n.d.). University of Massachusetts Lowell.

- The infrared spectrum of matrix isolated aminoacetonitrile, a precursor to the amino acid glycine. (2003). Advances in Space Research.

- Spectroscopy of Carboxylic Acids and Nitriles. (2024). Chemistry LibreTexts.

- Balci, M. (2005). Basic 1H- and 13C-NMR Spectroscopy. Elsevier.

- Synthesis of (4-nitro-1H-indol-6-yl)- and (4-amino-1H-indol-6-yl)phosphonic acid derivatives. (2014).

- NMR studies of anion-induced conformational changes in diindolylureas and diindolylthioureas. (2014). Beilstein Journal of Organic Chemistry.

- Quantitative Metabolite Profiling of an Amino Group Containing Pharmaceutical in Human Plasma via Precolumn Derivatization and High-Performance Liquid Chromatography-Inductively Coupled Plasma Mass Spectrometry. (2017). Analytical Chemistry.

- Synthesis of 4-aryl-6-indolylpyridine-3-carbonitriles and evaluation of their antiprolifer

- A Novel Synthesis of [4-(3-Methyl-1H-Indol-2-Yl)Phenyl]Phenylmethanone. (2017). Oriental Journal of Chemistry.

- Complete ¹H and 13C NMR structural assignments for a group of four goyazensolide-type furanoheliangolides. (2012). SciELO.

- The Challenging Complete and Detailed 1H and 13C NMR Assignment for ent-Kaurenoic Acid, a Remarkable N

- Direct Quantification of Amino Acids in Plasma by Liquid Chromatography-Tandem Mass Spectrometry for Clinical Research. (n.d.). ThermoFisher Scientific.

- Preanalytical Strategies for Native Mass Spectrometry Analysis of Protein Modifications, Complexes, and Higher-Order Structures. (2025).

Sources

- 1. researchgate.net [researchgate.net]

- 2. Synthesis of 4-aryl-6-indolylpyridine-3-carbonitriles and evaluation of their antiproliferative activity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]

- 5. beilstein-journals.org [beilstein-journals.org]

- 6. orientjchem.org [orientjchem.org]

- 7. scielo.br [scielo.br]

- 8. The Challenging Complete and Detailed 1H and 13C NMR Assignment for ent-Kaurenoic Acid, a Remarkable Natural Product - PMC [pmc.ncbi.nlm.nih.gov]

- 9. faculty.ksu.edu.sa [faculty.ksu.edu.sa]

- 10. www1.udel.edu [www1.udel.edu]

- 11. astrochem.org [astrochem.org]

- 12. uanlch.vscht.cz [uanlch.vscht.cz]

- 13. preprints.org [preprints.org]

- 14. Quantitative Metabolite Profiling of an Amino Group Containing Pharmaceutical in Human Plasma via Precolumn Derivatization and High-Performance Liquid Chromatography-Inductively Coupled Plasma Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. documents.thermofisher.com [documents.thermofisher.com]

Technical Whitepaper: Physicochemical Profiling, Solubility, and Stability of 4-(6-Amino-1H-indol-1-yl)butanenitrile

Executive Summary

4-(6-Amino-1H-indol-1-yl)butanenitrile is a bifunctional heteroaromatic compound characterized by an electron-rich indole core, a primary aromatic amine at the C6 position, and an N-alkylated butanenitrile chain. Developing robust formulations and analytical methods for this class of compounds requires a deep mechanistic understanding of its physicochemical vulnerabilities. This technical guide provides an authoritative analysis of its solubility dynamics and degradation pathways, offering self-validating experimental protocols designed for drug development professionals and analytical chemists.

Structural and Mechanistic Profiling

The physicochemical behavior of 4-(6-Amino-1H-indol-1-yl)butanenitrile is dictated by the interplay of its three primary structural domains:

-

The C6-Amino Group (Ionizable Center): Unlike aliphatic amines, the lone pair of this aniline-like primary amine is partially delocalized into the aromatic indole system. This results in a predicted pKa of approximately 4.5 to 5.0[1]. This moderate basicity is the fundamental driver of its pH-dependent solubility.

-

The N1-Butanenitrile Chain (Lipophilic Spacer): This chain introduces a polar, yet strictly non-ionizable, functional group. While the terminal cyano group (-C≡N) acts as a hydrogen-bond acceptor, the propyl linker increases the overall lipophilicity of the molecule, driving its partitioning into lipid phases and organic solvents.

-

The Indole Core (Redox-Active Scaffold): The aminoindole skeleton possesses intrinsic radical-scavenging properties. However, this high electron density paradoxically makes the molecule highly susceptible to autoxidation and electrophilic attack[2].

Solubility Dynamics

The aqueous solubility of 4-(6-Amino-1H-indol-1-yl)butanenitrile is highly pH-dependent, governed entirely by the protonation state of the C6-amine.

Causality of Solubility: At gastric pH (1.2–2.0), the amine is fully protonated. The resulting cationic charge disrupts the solid-state crystal lattice energy through favorable ion-dipole interactions with water, leading to high aqueous solubility. Conversely, at physiological pH (7.4), the molecule exists almost entirely as a neutral free base. Without an ionized center, the hydrophobic bulk of the indole ring and the alkyl chain dominate, resulting in poor aqueous solubility but excellent solubility in polar aprotic solvents (e.g., DMSO) and chlorinated solvents.

Table 1: Physicochemical Properties & Solubility Profile

| Parameter | Value / Description | Mechanistic Rationale |

| Molecular Weight | 199.25 g/mol | Favorable for membrane permeability (Lipinski's Rule of 5). |

| C6-Amine pKa | ~4.5 - 5.0 | Aniline-like basicity; protonated in gastric fluid, neutral in blood. |

| LogP | ~2.0 - 2.5 | Moderate lipophilicity driven by the indole core and alkyl spacer. |

| Aqueous Sol. (pH 1.2) | High (>10 mg/mL) | Complete protonation of the primary amine forms a highly soluble salt. |

| Aqueous Sol. (pH 7.4) | Low (<0.1 mg/mL) | Neutral free base; crystal lattice energy and lipophilicity dominate. |

Protocol 1: Thermodynamic Solubility Evaluation

To accurately determine solubility, kinetic supersaturation must be ruled out. This protocol is a self-validating system : by measuring the concentration at both 24 and 48 hours, researchers can definitively confirm that true thermodynamic equilibrium has been reached (indicated by a concentration variance of <5% between time points).

-

Preparation: Weigh approximately 10 mg of the solid API into four separate 1.5 mL Eppendorf tubes.

-

Media Addition: Add 1.0 mL of the respective aqueous buffer (pH 1.2, 4.5, 6.8, and 7.4) to each tube. Ensure a visible excess of solid remains to guarantee saturation.

-

Equilibration: Place the tubes in a thermomixer at 37°C, shaking at 500 rpm.

-

Sampling (Self-Validation Step): Extract 100 µL aliquots at exactly 24 hours and 48 hours.

-

Phase Separation: Centrifuge the aliquots at 10,000 x g for 10 minutes to pellet undissolved solids. Do not use filter membranes, as the lipophilic free base may non-specifically bind to the filter matrix.

-

Quantification: Dilute the supernatant with mobile phase and analyze via HPLC-UV against a validated calibration curve.

Thermodynamic solubility shake-flask workflow for equilibrium validation.

Stability and Degradation Pathways

The stability profile of 4-(6-Amino-1H-indol-1-yl)butanenitrile is compromised by two major chemical vulnerabilities: the electron-rich aminoindole core and the terminal nitrile group.

Oxidative Dimerization: The primary degradation pathway for unprotected aminoindoles is oxidative dimerization[3]. The electron-rich nature of the indole ring, highly exacerbated by the electron-donating C6-amino group, makes it exceptionally susceptible to oxidation by atmospheric oxygen, reactive oxygen species (ROS), or transition metal impurities. This typically results in the formation of complex C-C or C-N linked dimers and azo compounds, manifesting as a distinct color change (darkening to brown/purple) in both the solid state and solution.

Nitrile Hydrolysis: The butanenitrile group is generally robust under neutral aqueous conditions. However, under extreme pH stress combined with elevated temperatures, the nitrile undergoes hydrolysis. Acid-catalyzed or base-catalyzed hydrolysis converts the terminal nitrile (-C≡N) first to an intermediate amide (-CONH2), and subsequently to a carboxylic acid (-COOH)[4].

Primary degradation pathways and causal stressors for the aminoindole derivative.

Table 2: Forced Degradation Matrix & Expected Outcomes

| Stress Condition | Reagent / Environment | Time / Temp | Primary Degradation Pathway |

| Acidic Hydrolysis | 0.1 M HCl | 24h, 60°C | Nitrile hydrolysis to amide/carboxylic acid. |

| Basic Hydrolysis | 0.1 M NaOH | 24h, 60°C | Nitrile hydrolysis to carboxylate salt. |

| Oxidation | 3% H₂O₂ | 24h, 25°C | N-oxidation, oxidative dimerization of the indole core. |

| Photolysis | UV/Vis Light (ICH Q1B) | 1.2M lux-hr | Photo-oxidation, ring cleavage. |

| Thermal | Solid State | 7 days, 60°C | Generally stable if protected from moisture/air. |

Protocol 2: Stability-Indicating Forced Degradation Study

This protocol is designed around the principle of mass balance . If the chromatographic assay shows a 20% loss of the parent API under oxidative stress, the method must be capable of detecting a corresponding ~20% area-under-the-curve (AUC) increase in degradation products. Failure to achieve mass balance indicates that degradants are either volatile, permanently retained on the HPLC column, or invisible to the chosen UV wavelength, necessitating a change in analytical detection (e.g., switching to LC-MS or ELSD).

-

Stock Preparation: Prepare a 1.0 mg/mL stock solution of the API in a chemically inert co-solvent (e.g., Acetonitrile).

-

Stress Application: Transfer 1.0 mL of the stock into five separate volumetric flasks. Add 1.0 mL of the respective stressor (0.1 M HCl, 0.1 M NaOH, 3% H₂O₂, or water for thermal/photo controls).

-

Incubation: Subject the flasks to the conditions outlined in Table 2.

-

Quenching (Critical Step): Neutralize the acid/base samples (e.g., add 1.0 mL of 0.1 M NaOH to the HCl stressed sample) to prevent further degradation prior to injection.

-

Analysis: Inject the samples using a gradient reverse-phase HPLC method. Ensure the gradient runs long enough (high organic composition) to elute highly lipophilic oxidative dimers.

Formulation and Handling Implications

To mitigate the inherent instability of the aminoindole core, the compound should be stored under an inert atmosphere (nitrogen or argon) in amber vials to prevent photo-oxidation. In aqueous formulations, the addition of antioxidants (e.g., ascorbic acid, BHT) is highly recommended.

For long-term storage and improved dissolution, converting the free base into a stable salt form (e.g., hydrochloride salt) is the optimal strategy. Protonating the vulnerable C6-amine drastically reduces its electron-donating capacity, thereby stabilizing the indole π-system against oxidative dimerization while simultaneously maximizing aqueous solubility[3].

References

Sources

- 1. N-aminoazoles. Part 2. Basicity and protonation site of N-aminoazoles: an experimental (pKa, 13C and 15N NMR spectroscopy and crystallography) and theoretical study - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. US3542822A - Hydrolysis of nitriles to carboxylic acids - Google Patents [patents.google.com]

Unlocking the Therapeutic Promise of 4-(6-Amino-1h-indol-1-yl)butanenitrile: A Technical Guide to Putative Biological Targets

For the attention of: Researchers, Scientists, and Drug Development Professionals

Abstract

The indole nucleus represents a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic drugs with a wide spectrum of pharmacological activities.[1] The compound 4-(6-Amino-1h-indol-1-yl)butanenitrile, characterized by a 6-amino-substituted indole core and an N-alkylated butanenitrile side chain, presents a compelling profile for therapeutic investigation. While direct studies on this specific molecule are not yet prevalent in public literature, a comprehensive analysis of its structural motifs allows for the formulation of robust hypotheses regarding its potential biological targets. This guide provides an in-depth exploration of these putative targets, grounded in the established pharmacology of its constituent chemical features, and details rigorous experimental workflows for their validation.

Structural and Physicochemical Rationale for Target Exploration

The structure of 4-(6-Amino-1h-indol-1-yl)butanenitrile suggests interactions with several key classes of biological macromolecules. The 6-aminoindole moiety is a known pharmacophore in compounds designed to target protein kinases and ion channels. The N-alkylated side chain can influence receptor binding and cellular uptake, a common feature in ligands for G-protein coupled receptors (GPCRs) and other cell surface targets.[2][3] The terminal nitrile group is a versatile functional group in drug design, capable of forming hydrogen bonds, participating in polar interactions, and serving as a bioisostere for other functional groups, thereby enhancing binding affinity and metabolic stability.[4][5] Based on this structural analysis, we will explore the following high-priority potential target classes.

Hypothesized Biological Target Classes

Protein Kinases: Modulators of Cellular Signaling

The indole scaffold is a cornerstone in the development of kinase inhibitors for oncology and inflammatory diseases.[6] Indole derivatives are known to target a multitude of kinases, including Cyclin-Dependent Kinases (CDKs), Protein Kinase C (PKC), and Checkpoint Kinase 1 (Chek1).[7][8] The 6-amino substitution on the indole ring can provide a critical interaction point within the ATP-binding pocket of these enzymes.

-

Rationale: The 6-amino group can act as a hydrogen bond donor, a key interaction in the hinge region of many kinase active sites. The N-alkyl side chain can extend into hydrophobic pockets, contributing to binding affinity and selectivity.[8] Given the prevalence of indole-based kinase inhibitors, it is a primary hypothesis that 4-(6-Amino-1h-indol-1-yl)butanenitrile may exhibit inhibitory activity against one or more protein kinases involved in cell cycle regulation or inflammatory signaling pathways.[9]

Caption: Hypothesized mechanism of kinase inhibition.

G-Protein Coupled Receptors (GPCRs): Neuromodulation and Beyond

N-alkylated indole derivatives are well-represented among ligands for various GPCRs, particularly serotonin (5-HT) and dopamine receptors.[10] The length and nature of the N-alkyl chain are critical determinants of receptor affinity and selectivity.

-

Rationale: The butanenitrile side chain of the compound introduces a flexible linker of a specific length, which can position the indole core optimally within the binding pocket of a GPCR. The terminal nitrile may engage in polar interactions with receptor residues.[11] The 6-aminoindole core itself can mimic endogenous ligands like serotonin. This structural analogy suggests potential activity as an agonist or antagonist at aminergic GPCRs, which are key targets in neuroscience.[12]

Ion Channels: Regulators of Cellular Excitability

Derivatives of 6-aminoindole have been identified as antagonists of the Transient Receptor Potential Vanilloid 1 (TRPV1) channel, a key player in pain and inflammation pathways.

-

Rationale: The lipophilic indole core can interact with the transmembrane domains of ion channels. The specific substitution pattern, including the 6-amino group and the N-alkyl chain, can confer selectivity for certain channel subtypes. The butanenitrile chain could potentially extend into the ion-conducting pore or interact with allosteric binding sites.[13]

Epigenetic Modulators: Histone Deacetylases (HDACs)

Indole-based structures have been incorporated into inhibitors of histone deacetylases (HDACs), which are important targets in oncology.[14] Some indole derivatives have shown multi-target activity, inhibiting both HDACs and other enzymes like DNA methyltransferases.[14]

-

Rationale: HDAC inhibitors often possess a zinc-binding group, a linker, and a surface-recognition cap. The nitrile group, while not a classic zinc-binder, can participate in interactions within the active site channel. The indole core can serve as the cap group, interacting with residues at the rim of the active site. This makes HDACs a plausible, albeit secondary, target class for investigation.[15]

Experimental Validation Workflows

A tiered approach to experimental validation is recommended, beginning with broad screening and progressing to more detailed mechanistic studies for confirmed hits.

Primary Screening: Target Engagement Confirmation

The Cellular Thermal Shift Assay (CETSA) is a powerful method to confirm direct binding of a compound to its target in a cellular environment.[16] This assay relies on the principle that ligand binding stabilizes a protein against thermal denaturation.[17]

Protocol: Cellular Thermal Shift Assay (CETSA)

-

Cell Culture and Treatment: Culture a relevant cell line to 80-90% confluency. Treat cells with either 4-(6-Amino-1h-indol-1-yl)butanenitrile (e.g., 10 µM final concentration) or vehicle (e.g., 0.1% DMSO) for 1-2 hours at 37°C.

-

Heat Challenge: Aliquot the cell suspensions into PCR tubes. Heat the tubes across a defined temperature gradient (e.g., 40°C to 70°C) for 3 minutes using a thermal cycler, followed by a cooling step to room temperature.[16]

-

Cell Lysis: Lyse the cells via three consecutive freeze-thaw cycles using liquid nitrogen and a 37°C water bath.

-

Separation of Soluble and Aggregated Proteins: Centrifuge the lysates at high speed (20,000 x g) for 20 minutes at 4°C to pellet the denatured, aggregated proteins.[17]

-

Protein Analysis: Collect the supernatant (soluble fraction) and quantify the protein concentration. Analyze the abundance of the target protein in the soluble fraction by Western Blotting using a specific primary antibody.[18]

-

Data Analysis: Quantify band intensities and plot the percentage of soluble protein against temperature to generate a melting curve. A shift in the melting curve for the compound-treated sample compared to the vehicle control indicates target engagement.[19]

Caption: Cellular Thermal Shift Assay (CETSA) workflow.

Secondary Assays: Functional Characterization

Protocol: ADP-Glo™ Luminescent Kinase Assay [20][21]

-

Reagent Preparation: Prepare serial dilutions of 4-(6-Amino-1h-indol-1-yl)butanenitrile in DMSO. Prepare a master mix containing the kinase of interest and its specific substrate in kinase reaction buffer.

-

Kinase Reaction: In a 384-well plate, add the kinase/substrate master mix, followed by the test compound or vehicle control. Initiate the reaction by adding ATP solution (at a concentration near the Kₘ for the specific kinase). Incubate at room temperature for 60 minutes.[21]

-

ATP Depletion: Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

-

ADP Detection: Add Kinase Detection Reagent to convert the ADP generated into ATP, which then drives a luciferase reaction. Incubate for 30-60 minutes at room temperature.[20]

-

Data Acquisition: Measure the luminescence using a plate reader. The signal is directly proportional to the amount of ADP produced and thus reflects kinase activity.

-

Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to the vehicle control. Plot the inhibition data against the logarithm of the compound concentration and fit to a dose-response curve to determine the IC₅₀ value.[22]

Protocol: Competition Binding Assay [11][23]

-

Membrane Preparation: Prepare cell membranes from a cell line overexpressing the target GPCR. Homogenize cells in a cold lysis buffer and pellet the membranes by centrifugation. Resuspend the membrane pellet in assay buffer.[24]

-

Assay Setup: In a 96-well plate, combine the cell membrane preparation, a known radioligand for the target GPCR at a fixed concentration (near its Kₔ), and serial dilutions of the test compound.

-

Incubation: Incubate the plate at a specified temperature (e.g., 30°C) for 60 minutes with gentle agitation to reach binding equilibrium.[11]

-

Filtration: Terminate the reaction by rapid vacuum filtration through a glass fiber filter plate, which traps the membranes while allowing unbound radioligand to pass through. Wash the filters with ice-cold wash buffer.

-

Quantification: Dry the filter plate and add a scintillation cocktail. Measure the radioactivity bound to the filters using a scintillation counter.

-

Data Analysis: Determine specific binding by subtracting non-specific binding (measured in the presence of a saturating concentration of a known unlabeled ligand) from total binding. Plot the percentage of specific binding against the log concentration of the test compound to determine the IC₅₀, from which the inhibition constant (Kᵢ) can be calculated.[24]

Protocol: Whole-Cell Patch-Clamp Electrophysiology [25][26]

-

Cell Preparation: Plate cells expressing the ion channel of interest onto coverslips a few days prior to recording.

-

Recording Setup: Place a coverslip in the recording chamber on an inverted microscope and perfuse with an external recording solution (e.g., artificial cerebrospinal fluid).

-

Pipette Preparation: Fabricate glass micropipettes with a resistance of 3-7 MΩ and fill with an internal solution that mimics the intracellular ionic composition.

-

Seal Formation: Under visual control, carefully approach a cell with the micropipette and apply gentle suction to form a high-resistance (>1 GΩ) "giga-seal" between the pipette tip and the cell membrane.

-

Whole-Cell Configuration: Apply a brief pulse of strong suction to rupture the membrane patch, establishing electrical and molecular access to the cell's interior.

-

Voltage-Clamp Recording: Clamp the cell membrane at a specific holding potential. Apply voltage steps or ramps to elicit ion channel currents. Record the baseline currents, then apply 4-(6-Amino-1h-indol-1-yl)butanenitrile to the bath and record the currents again to determine the effect of the compound on channel activity (inhibition or potentiation).[10]

Protocol: Fluorometric HDAC Inhibitor Screening [27][28]

-

Assay Setup: In a black 96-well plate, add the HDAC enzyme solution (e.g., HeLa nuclear extract or a recombinant HDAC isoform) to wells containing serial dilutions of the test compound or a known inhibitor like Trichostatin A.[27]

-

Incubation: Incubate the plate for 10 minutes at 37°C to allow the compound to interact with the enzyme.

-

Reaction Initiation: Add a fluorogenic HDAC substrate (e.g., a peptide with an acetylated lysine coupled to a fluorescent reporter) to all wells to start the reaction.

-

Development: Incubate for 60 minutes at 37°C. Stop the reaction and generate the fluorescent signal by adding a developer solution which contains a protease that cleaves the deacetylated substrate.[27]

-

Data Acquisition: Read the fluorescence at the appropriate excitation/emission wavelengths (e.g., 380/500 nm).

-

Data Analysis: The fluorescence signal is proportional to HDAC activity. Calculate the percent inhibition for each compound concentration and determine the IC₅₀ value.

Data Presentation and Interpretation

Quantitative data from the secondary assays should be summarized for clear comparison and interpretation.

Table 1: Summary of In Vitro Potency

| Target Class | Specific Target | Assay Type | Endpoint | Potency (IC₅₀/Kᵢ) |

|---|---|---|---|---|

| Protein Kinase | e.g., CDK2 | ADP-Glo™ | IC₅₀ | [Value] nM/µM |

| Protein Kinase | e.g., PKCθ | ADP-Glo™ | IC₅₀ | [Value] nM/µM |

| GPCR | e.g., 5-HT₂ₐ | Radioligand Binding | Kᵢ | [Value] nM/µM |

| Ion Channel | e.g., TRPV1 | Patch-Clamp | IC₅₀ | [Value] nM/µM |

| Epigenetic | e.g., HDAC1 | Fluorometric | IC₅₀ | [Value] nM/µM |

Conclusion

The compound 4-(6-Amino-1h-indol-1-yl)butanenitrile is a molecule of significant interest for drug discovery, possessing structural motifs that suggest a rich polypharmacology. The primary hypothesized targets include protein kinases, GPCRs, and ion channels, with a secondary potential for interacting with epigenetic targets like HDACs. The experimental workflows detailed in this guide provide a comprehensive and rigorous framework for elucidating the biological activity of this compound. By systematically validating target engagement and quantifying functional effects, researchers can effectively navigate the path from a promising chemical structure to a potential therapeutic lead.

References

-

Flanagan, C. A. (2016). GPCR-radioligand binding assays. Methods in Cell Biology. [Link]

-

Axol Bioscience. (n.d.). Whole Cell Patch Clamp Protocol. [Link]

-

Multispan, Inc. (n.d.). GPCR Membrane Ligand Binding Assay Development. [Link]

-

Axol Bioscience. (n.d.). Patch Clamp Protocol. [Link]

-

Martinez Molina, D., & Nordlund, P. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Current Protocols in Chemical Biology. [Link]

-

Zhang, X., et al. (2020). Application of Nitrile in Drug Design. Chinese Journal of Organic Chemistry. [Link]

-

Wang, X., et al. (2022). Indole-containing pharmaceuticals: targets, pharmacological activities, and SAR studies. Signal Transduction and Targeted Therapy. [Link]

-

Bio-protocol. (2024). Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. [Link]

-

Al-Khafaji, Z. H., et al. (2023). A Shift in Thinking: Cellular Thermal Shift Assay-Enabled Drug Discovery. ACS Pharmacology & Translational Science. [Link]

-

Gifford Bioscience. (n.d.). Data Sheet Radioligand Binding Assay Protocols. [Link]

-

Gifford Bioscience. (n.d.). Data Sheet Radioligand Binding Assay Protocol. [Link]

-

BMG LABTECH. (n.d.). Screening for histone deacetylase (HDAC) active compounds. [Link]

-

EUbOPEN. (n.d.). NanoLuc and HiBIT CETSA assays to assess cellular target engagement of compounds in cells. [Link]

-

BMG LABTECH. (n.d.). Screening for histone deacetylase (HDAC) active compounds. [Link]

-

SIOC Journals. (n.d.). Application of Nitrile in Drug Design. [Link]

-

Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development. [Link]

-

El-Gamal, M. I., et al. (2022). New indole and 7-azaindole derivatives as protein kinase inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]

-

Bio Molecular Systems. (n.d.). Kinase Assays with Myra. [Link]

-

Bález, R., et al. (2012). Indole-derived psammaplin A analogues as epigenetic modulators with multiple inhibitory activities. Journal of Medicinal Chemistry. [Link]

-

Kaur, M., et al. (2022). Recent Updates on Indole Derivatives as Kinase Inhibitors in the Treatment of Cancer. Anti-Cancer Agents in Medicinal Chemistry. [Link]

-

Singh, T., & Sharma, P. (2020). Kinase Inhibitor Indole Derivatives as Anticancer Agents: A Patent Review. Recent Patents on Anti-Cancer Drug Discovery. [Link]

-

Yang, T. H., et al. (2018). Pyrrole indolin-2-One Based Kinase Inhibitor as Anti-Cancer Agents. Mini-Reviews in Medicinal Chemistry. [Link]

-

Huang, S., et al. (2006). Development of 6-substituted indolylquinolinones as potent Chek1 kinase inhibitors. Bioorganic & Medicinal Chemistry Letters. [Link]

-

Sreevidya, V., et al. (2020). Synthesis and biological evaluation of some newer Indole Derivatives. Journal of Cardiovascular Disease Research. [Link]

-

Shilpa, A.S., & Satish Kumar, M. (2024). Synthesis Of Substituted (4(1H-Indol-3-Yl)Butanoyl)-2-(1H-4-Indol-4-Ylidene)-N-(4hydroxybenzyl)Hydrazine-1-Carboxamide And It's Anti-Inflammatory Studies. Journal of Advanced Zoology. [Link]

-

ResearchGate. (n.d.). Examples of N-alkylated indole and indoline based derivatives in drug area. [Link]

-

Kumar, V., et al. (2022). Recent advancements on biological activity of indole and their derivatives: A review. Journal of the Indian Chemical Society. [Link]

-

Kaushik, N. K., et al. (2013). Biomedical Importance of Indoles. Molecules. [Link]

-

Kumar, V., et al. (2022). Recent advancements on biological activity of indole and their derivatives: A review. Journal of the Indian Chemical Society. [Link]

-

de Ligt, R. M., et al. (2020). Allosteric modulation of G protein-coupled receptors by amiloride and its derivatives. Perspectives for drug discovery? British Journal of Pharmacology. [Link]

-

Ling, L., et al. (2017). Copper-catalyzed N-alkylation of indoles by N-tosylhydrazones. RSC Advances. [Link]

-

St. Jude Children's Research Hospital. (2025). Structural findings reveal how distinct GPCR ligands create different levels of activation. [Link]

-

Mondal, M., & Panda, S. (2022). CuH-Catalyzed Enantioselective Alkylation of Indole Derivatives with Ligand-Controlled Regiodivergence. Organic Letters. [Link]

-

Frontiers in Pharmacology. (2023). Targeting ion channels with ultra-large library screening for hit discovery. [Link]

-

Singh, S., et al. (2020). Epigenetic Modulators as Potential Multi-targeted Drugs Against Hedgehog Pathway for Treatment of Cancer. Current Cancer Drug Targets. [Link]

-

Zhou, X., et al. (2018). Controlling Regioselectivity in the Enantioselective N-Alkylation of Indole Analogs Catalyzed by Dinuclear Zinc-ProPhenol. The Journal of Organic Chemistry. [Link]

-

Satała, G., et al. (2019). 2-Aminoimidazole-based antagonists of the 5-HT6 receptor - A new concept in aminergic GPCR ligand design. Bioorganic & Medicinal Chemistry Letters. [Link]

-

Zhao, P., & Weber, W. (2019). G protein-coupled receptors: structure- and function-based drug discovery. Acta Pharmacologica Sinica. [Link]

-

Salmaso, V., & Moro, S. (2014). Discovery of GPCR ligands for probing signal transduction pathways. Frontiers in Neuroscience. [Link]

-

MDPI. (2023). Epigenetic Modulators as Therapeutic Agents in Cancer. [Link]

Sources

- 1. Biomedical Importance of Indoles - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Copper-catalyzed N -alkylation of indoles by N -tosylhydrazones - RSC Advances (RSC Publishing) DOI:10.1039/C7RA03765A [pubs.rsc.org]

- 4. bio-protocol.org [bio-protocol.org]

- 5. Extraction and Purification of Functional G Protein-Coupled Receptors from Expression Systems | Thermo Fisher Scientific - JP [thermofisher.com]

- 6. benthamscience.com [benthamscience.com]

- 7. tesidottorato.depositolegale.it [tesidottorato.depositolegale.it]

- 8. Development of 6-substituted indolylquinolinones as potent Chek1 kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Recent Updates on Indole Derivatives as Kinase Inhibitors in the Treatment of Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. homepages.gac.edu [homepages.gac.edu]

- 11. giffordbioscience.com [giffordbioscience.com]

- 12. 2-Aminoimidazole-based antagonists of the 5-HT6 receptor - A new concept in aminergic GPCR ligand design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Frontiers | Targeting ion channels with ultra-large library screening for hit discovery [frontiersin.org]

- 14. Indole-derived psammaplin A analogues as epigenetic modulators with multiple inhibitory activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. mdpi.com [mdpi.com]

- 16. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 17. pdf.benchchem.com [pdf.benchchem.com]

- 18. pdf.benchchem.com [pdf.benchchem.com]

- 19. eubopen.org [eubopen.org]

- 20. pdf.benchchem.com [pdf.benchchem.com]

- 21. promega.com [promega.com]

- 22. biomolecularsystems.com [biomolecularsystems.com]

- 23. GPCR-radioligand binding assays - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. giffordbioscience.com [giffordbioscience.com]

- 25. Whole Cell Patch Clamp Protocol | AXOL Bioscience [axolbio.com]

- 26. docs.axolbio.com [docs.axolbio.com]

- 27. sigmaaldrich.com [sigmaaldrich.com]

- 28. HDAC Inhibitor Drug Screening Kit (Fluorometric) (ab283378) | Abcam [abcam.com]

An In-depth Technical Guide to the Synthesis of 4-(6-Amino-1H-indol-1-yl)butanenitrile

Abstract

This technical guide provides a comprehensive overview of the synthesis of 4-(6-amino-1H-indol-1-yl)butanenitrile, a functionalized indole derivative. While a specific, detailed history of the discovery of this particular molecule is not extensively documented in publicly available literature, this guide delineates a robust and scientifically sound synthetic pathway based on established and well-documented organic chemistry principles. The synthesis is approached via a logical sequence involving the preparation of a 6-nitroindole precursor, followed by N-alkylation and subsequent reduction of the nitro group. This document is intended for researchers, scientists, and drug development professionals, offering field-proven insights into the experimental choices and methodologies required for the successful synthesis of this and structurally related compounds.

Introduction: The Significance of Functionalized Indoles

The indole nucleus is a privileged scaffold in medicinal chemistry and natural product science, forming the core of numerous biologically active compounds, from the neurotransmitter serotonin to complex alkaloids. The strategic functionalization of the indole ring at various positions allows for the fine-tuning of its physicochemical and pharmacological properties. The title compound, 4-(6-amino-1H-indol-1-yl)butanenitrile, possesses three key functional features: a 6-amino group, which can act as a hydrogen bond donor or a site for further derivatization; a nitrile moiety, a versatile functional group that can participate in various chemical transformations and often serves as a bioisostere for other functionalities in drug design; and an N-1 alkyl chain, which can influence the molecule's lipophilicity and binding orientation within a receptor.

Given the absence of a dedicated historical record for this specific molecule, this guide will focus on providing a detailed, practical, and well-referenced synthetic strategy.

Retrosynthetic Analysis and Proposed Synthetic Pathway

A logical retrosynthetic analysis of the target molecule suggests a convergent synthetic approach. The primary disconnection is at the N1-C bond of the indole ring, leading to 6-aminoindole and a suitable four-carbon electrophile. However, to avoid potential side reactions with the amino group during alkylation, a more prudent strategy involves the use of a protected amino group, such as a nitro group, which can be reduced in the final step.

This leads to the following proposed synthetic pathway:

Caption: Retrosynthetic analysis of 4-(6-Amino-1H-indol-1-yl)butanenitrile.

The forward synthesis, therefore, involves three key stages:

-

Synthesis of 6-Nitroindole: Preparation of the core indole scaffold with the nitro group at the 6-position.

-

N-Alkylation: Introduction of the butanenitrile side chain at the N-1 position of 6-nitroindole.

-

Reduction: Conversion of the nitro group to the target amino group.

Experimental Methodologies

Synthesis of 6-Nitroindole

The synthesis of 6-nitroindole is a well-established process, often achieved through the Fischer indole synthesis or variations thereof.[1] An alternative and effective method involves the reaction of m-nitroaniline with enolizable ketones in the presence of a strong base.[2] The Batcho-Leimgruber indole synthesis provides another versatile route, starting from (4-methyl-3,5-dinitrophenyl)phosphonates which can be converted into the corresponding indoles.[3][4]

Protocol: Synthesis of 6-Nitroindole (Illustrative)

This protocol is based on the general principles of the Fischer indole synthesis.

-

Formation of the Hydrazone:

-

To a solution of 4-nitrophenylhydrazine in a suitable solvent (e.g., ethanol), add an equimolar amount of pyruvic acid or an equivalent aldehyde/ketone precursor.

-

Catalyze the reaction with a few drops of a weak acid (e.g., acetic acid).

-

Stir the reaction mixture at room temperature until the hydrazone precipitates.

-

Filter the precipitate, wash with cold solvent, and dry.

-

-

Cyclization:

-

Add the prepared hydrazone to a cyclizing agent such as polyphosphoric acid or a mixture of zinc chloride in a high-boiling solvent.[1]

-

Heat the mixture to the required temperature (typically >100 °C) and monitor the reaction by thin-layer chromatography (TLC).

-

Upon completion, pour the reaction mixture into ice water to precipitate the crude 6-nitroindole.

-

Filter, wash with water until neutral, and purify by recrystallization or column chromatography.

-

N-Alkylation of 6-Nitroindole

The N-alkylation of indoles is a common transformation. The indole nitrogen is nucleophilic and can be alkylated using various electrophiles. To favor N-1 alkylation over C-3 alkylation, the reaction is typically carried out in the presence of a base that deprotonates the indole nitrogen.

Caption: Workflow for the N-alkylation of 6-nitroindole.

Protocol: Synthesis of 4-(6-Nitro-1H-indol-1-yl)butanenitrile

-

Deprotonation:

-

To a solution of 6-nitroindole in an aprotic polar solvent such as dimethylformamide (DMF) or tetrahydrofuran (THF), add a slight excess (e.g., 1.1 equivalents) of a strong base like sodium hydride (NaH) portion-wise at 0 °C.

-

Allow the mixture to stir at room temperature for approximately 30 minutes to ensure complete formation of the indole anion.

-

-

Alkylation:

-

Cool the reaction mixture back to 0 °C and add 4-bromobutanenitrile (or a related 4-halobutanenitrile) dropwise.

-

Let the reaction warm to room temperature and stir until TLC analysis indicates the consumption of the starting material.

-

Quench the reaction by the slow addition of water or a saturated aqueous solution of ammonium chloride.

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

-

Reduction of the Nitro Group

The final step is the reduction of the nitro group to an amine. This is a standard transformation in organic synthesis with several reliable methods available. Catalytic hydrogenation is often the cleanest method. Chemical reduction using metals in acidic media (e.g., SnCl2/HCl) is also highly effective for nitroarenes.

Protocol: Synthesis of 4-(6-Amino-1H-indol-1-yl)butanenitrile

-

Catalytic Hydrogenation:

-

Dissolve 4-(6-nitro-1H-indol-1-yl)butanenitrile in a solvent such as ethanol or ethyl acetate.

-

Add a catalytic amount of palladium on carbon (Pd/C, typically 5-10 mol%).

-

Subject the mixture to a hydrogen atmosphere (using a balloon or a hydrogenation apparatus) and stir vigorously at room temperature.

-

Monitor the reaction by TLC.

-

Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst.

-

Concentrate the filtrate under reduced pressure to yield the crude product.

-

Purify by recrystallization or column chromatography if necessary.

-

-

Chemical Reduction (Alternative):

-

Dissolve 4-(6-nitro-1H-indol-1-yl)butanenitrile in a mixture of ethanol and concentrated hydrochloric acid.

-

Add an excess of tin(II) chloride dihydrate (SnCl2·2H2O) portion-wise.

-

Heat the reaction mixture at reflux and monitor by TLC.

-

After completion, cool the mixture and neutralize with a base (e.g., aqueous NaOH or NaHCO3) to precipitate the product.

-

Extract the product with an organic solvent, dry, and concentrate.

-

Purify as needed.

-

Data Summary

Table 1: Reagents and Solvents

| Reagent/Solvent | Purpose |

| 6-Nitroindole | Starting material |

| Sodium Hydride (NaH) | Base for N-deprotonation |

| 4-Bromobutanenitrile | Alkylating agent |

| Dimethylformamide (DMF) | Solvent for alkylation |

| Palladium on Carbon (Pd/C) | Catalyst for hydrogenation |

| Hydrogen (H2) | Reducing agent |

| Ethanol | Solvent for reduction |

| Tin(II) Chloride (SnCl2) | Alternative reducing agent |

| Hydrochloric Acid (HCl) | Acid for chemical reduction |

Conclusion

While the specific historical discovery of 4-(6-amino-1H-indol-1-yl)butanenitrile remains elusive in the current body of scientific literature, this guide provides a robust and logical synthetic pathway for its preparation. The described methodologies are based on well-established and reliable chemical transformations, ensuring a high probability of success for researchers aiming to synthesize this and related functionalized indole compounds. The versatility of the amino and nitrile functional groups makes the target molecule an interesting scaffold for further chemical exploration and potential applications in drug discovery and materials science.

References

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 175646818, 4-(1H-indol-6-yloxy)butanenitrile. [Link][5]

-

Hiremath, S. P., & Siddappa, S. (1964). Studies in the Indole Field. Part VI. Synthesis of Some Nitro- and Amino-indoles. Journal of the Indian Chemical Society, 41(5), 357-362. [Link][1]

-

Mąkosza, M., & Paszewski, M. (2000). Synthesis of 4- and 6-Substituted Nitroindoles. Tetrahedron, 56(34), 6297-6302. [Link][2]

-

Onys'ko, P. P., Rassukana, Y. V., & Sinitsa, A. D. (2015). Synthesis of (4-nitro-1H-indol-6-yl)- and (4-amino-1H-indol-6-yl)phosphonic acid derivatives. Chemistry of Heterocyclic Compounds, 51(11), 1033-1040. [Link][3]

-

Verma, A., Kumar, A., & Singh, R. (2024). Indole and its Derivatives as Potential Biological Agents: An Overview. International Journal of Pharmaceutical Sciences and Research, 15(2), 311-322. [Link]

-

Onys'ko, P. P., Rassukana, Y. V., & Sinitsa, A. D. (2015). Synthesis of (4-nitro-1H-indol-6-yl)- and (4-amino-1H-indol-6-yl)phosphonic acid derivatives. ResearchGate. [Link][4]

Sources

- 1. zenodo.org [zenodo.org]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. 4-(1H-indol-6-yloxy)butanenitrile | C12H12N2O | CID 175646818 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 4-(6-Amino-indol-1-yl)-benzonitrile|287389-03-1 - MOLBASE Encyclopedia [m.molbase.com]

Introduction: The Enduring Significance of the Indole Scaffold in Modern Drug Discovery

The indole nucleus, a bicyclic aromatic heterocycle, stands as a cornerstone in medicinal chemistry, celebrated for its remarkable versatility and presence in a vast array of biologically active compounds.[1][2] From essential biomolecules like the neurotransmitter serotonin to potent therapeutic agents, the indole scaffold has consistently provided a privileged framework for the design of novel drugs targeting a wide spectrum of diseases.[1][3] Its unique electronic properties and the ability of its various positions to be functionalized allow for the fine-tuning of pharmacological activity, making it a perennial focus of drug discovery campaigns.[2] This guide delves into a specific, promising class of indole derivatives centered around the core structure of 4-(6-amino-1H-indol-1-yl)butanenitrile, offering a comprehensive exploration for researchers, scientists, and drug development professionals. We will navigate the synthetic intricacies of this core molecule, rationalize the design of novel derivatives, and provide detailed methodologies for their biological evaluation, all while grounding our discussion in the fundamental principles of medicinal chemistry and structure-activity relationships (SAR).

Part 1: Synthesis of the Core Moiety: 4-(6-Amino-1H-indol-1-yl)butanenitrile

The synthesis of the target molecule, 4-(6-amino-1H-indol-1-yl)butanenitrile, necessitates a strategic approach to navigate the differential reactivity of the two nitrogen atoms within the 6-aminoindole starting material. The indole nitrogen (N1) is significantly less nucleophilic than the exocyclic 6-amino group. Direct N-alkylation would likely occur at the more nucleophilic amino group. Therefore, a protecting group strategy is paramount for the selective N1-alkylation of the indole ring.

Retrosynthetic Analysis

A logical retrosynthetic pathway for the target compound is illustrated below. The key transformations involve the deprotection of a protected 6-amino group and a regioselective N1-alkylation of the indole nucleus.

Caption: Retrosynthetic analysis of 4-(6-amino-1H-indol-1-yl)butanenitrile.

Synthesis of 6-Aminoindole

The journey begins with the synthesis of 6-aminoindole, a crucial starting material. A common and efficient method involves the reduction of the commercially available 6-nitroindole.

Experimental Protocol: Reduction of 6-Nitroindole

-